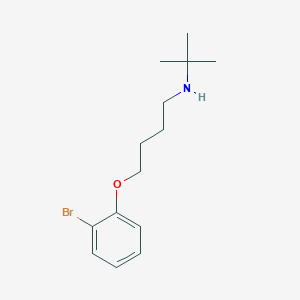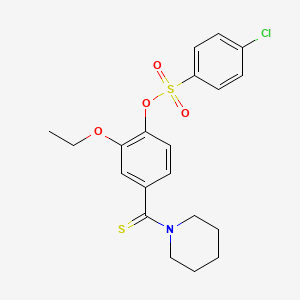
4-(2-bromophenoxy)-N-(tert-butyl)-1-butanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-bromophenoxy)-N-(tert-butyl)-1-butanamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound belongs to the class of selective β3-adrenergic receptor agonists and has been found to exhibit several biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-(2-bromophenoxy)-N-(tert-butyl)-1-butanamine involves the activation of the β3-adrenergic receptor, which leads to the stimulation of lipolysis and the release of fatty acids from adipose tissue. This, in turn, increases energy expenditure and promotes weight loss.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-bromophenoxy)-N-(tert-butyl)-1-butanamine exhibits several biochemical and physiological effects, including increased energy expenditure, decreased adiposity, improved glucose metabolism, and reduced inflammation. These effects make this compound a promising candidate for the development of drugs for the treatment of obesity and metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(2-bromophenoxy)-N-(tert-butyl)-1-butanamine in lab experiments is its ability to selectively activate the β3-adrenergic receptor without affecting other adrenergic receptors. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions that researchers can explore with regards to 4-(2-bromophenoxy)-N-(tert-butyl)-1-butanamine. One area of interest is the development of more potent and selective β3-adrenergic receptor agonists that can be used to treat obesity and metabolic disorders. Another area of interest is the investigation of the potential applications of this compound in the treatment of other diseases, such as asthma and chronic obstructive pulmonary disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of this compound.
In conclusion, 4-(2-bromophenoxy)-N-(tert-butyl)-1-butanamine is a promising compound with potential applications in various areas of scientific research. Its ability to selectively activate the β3-adrenergic receptor makes it a promising candidate for the development of drugs for the treatment of obesity and metabolic disorders. Further studies are needed to fully understand the biochemical and physiological effects of this compound and to explore its potential applications in other areas of research.
Synthesemethoden
The synthesis of 4-(2-bromophenoxy)-N-(tert-butyl)-1-butanamine involves a multi-step process that includes the reaction of tert-butylamine with 2-bromoanisole followed by the addition of 1-bromo-4-chlorobutane. The final product is obtained through the reduction of the resulting intermediate with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
The potential applications of 4-(2-bromophenoxy)-N-(tert-butyl)-1-butanamine in scientific research are vast and varied. One of the most significant areas of application is in the development of drugs for the treatment of obesity and metabolic disorders. This compound has been found to activate the β3-adrenergic receptor, which plays a crucial role in regulating energy expenditure and metabolism.
Eigenschaften
IUPAC Name |
4-(2-bromophenoxy)-N-tert-butylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO/c1-14(2,3)16-10-6-7-11-17-13-9-5-4-8-12(13)15/h4-5,8-9,16H,6-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCYFHSKBHGTHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCCOC1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-bromophenoxy)-N-tert-butylbutan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B4898552.png)

![1-[4-(4-ethylphenoxy)butyl]pyrrolidine](/img/structure/B4898563.png)
![1-[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4898576.png)
![diethyl [(2-oxo-1-azepanyl)methyl]phosphonate](/img/structure/B4898582.png)
![N-[3-(1H-indazol-1-yl)propyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B4898588.png)
![ethyl 4-(2-oxo-2-{[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino}ethyl)-1-piperazinecarboxylate](/img/structure/B4898594.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-2-phenylacetamide](/img/structure/B4898597.png)
![3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-{2-[2-(trifluoromethyl)phenyl]ethyl}propanamide](/img/structure/B4898606.png)
amino]benzoic acid](/img/structure/B4898629.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4898636.png)
![2-chloro-3-({3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B4898649.png)
![N-methyl-N-(tetrahydro-2H-pyran-4-yl)-N'-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4898658.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4898666.png)